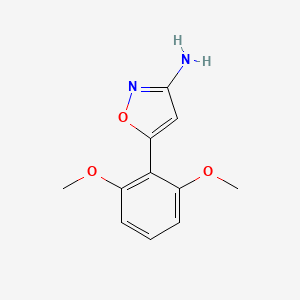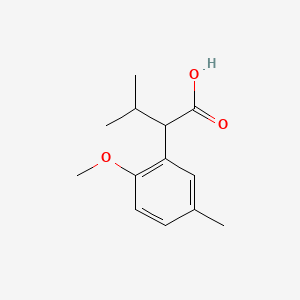
2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methoxy-5-methylphenylboronic acid with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxylic acid group can produce an alcohol .
Applications De Recherche Scientifique
2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-methylphenylboronic acid
- 2-Methoxyphenyl isocyanate
- 2-Methoxy-5-methylphenyl isothiocyanate
Uniqueness
2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(2-methoxy-5-methylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O3/c1-8(2)12(13(14)15)10-7-9(3)5-6-11(10)16-4/h5-8,12H,1-4H3,(H,14,15) |
Clé InChI |
VEHWFIBEJZRLNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
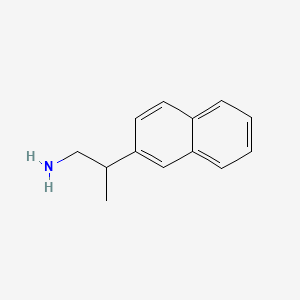

aminehydrochloride](/img/structure/B13596789.png)
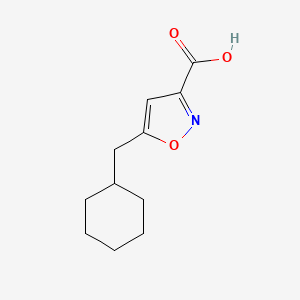




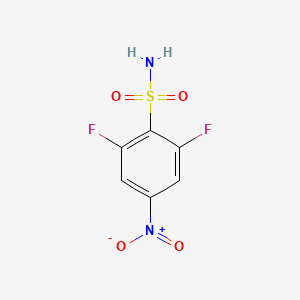
![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)

